6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, which includes nitrogen and oxygen atoms, enhancing its reactivity and solubility in aqueous environments due to the presence of the hydrochloride salt form. The compound is identified by the CAS number 943843-63-8 and has a molecular formula of CHClNO with a molar mass of approximately 200.62 g/mol .
6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is classified as a chemical compound with potential pharmaceutical applications. It is categorized under heterocyclic compounds due to its cyclic structure containing different elements (nitrogen and oxygen). The compound can be sourced from various chemical suppliers and databases, including PubChem and ChemBK, which provide detailed information about its properties, synthesis methods, and applications .
The synthesis of 6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride typically involves several steps:
The industrial production of this compound mirrors the laboratory synthesis but is optimized for larger scales. Key parameters such as temperature, pH, and reaction time are meticulously controlled to ensure high yields and purity levels .
The molecular structure of 6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride consists of a benzoxazole ring with an aminomethyl group at the 6-position. This specific substitution pattern contributes to its unique chemical behavior.
The primary reactions involving 6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride include its interaction with various biological targets. These interactions can modulate enzyme activities or receptor functions.
The precise pathways through which this compound operates depend on its specific application context. For instance, it may act as an inhibitor or modulator in biochemical pathways relevant to certain diseases or conditions .
The mechanism of action for 6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride involves binding to specific enzymes or receptors within biological systems. This binding can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in various biological effects that are being explored for therapeutic purposes .
These properties make the compound suitable for various applications where solubility and reactivity are critical factors .
6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride shows promise in several scientific applications:
The versatility of this compound highlights its potential across different fields of research and industrial applications .
The 1,3-benzoxazol-2(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, characterized by a fused benzene and oxazole ring with a carbonyl group at the 2-position. This planar, electron-rich system enables diverse non-covalent interactions with biological targets. The oxygen atom at position 1 and nitrogen at position 3 act as hydrogen bond acceptors, while the aromatic system facilitates π-π stacking and hydrophobic interactions [3]. These properties allow benzoxazoles to mimic nucleic acid bases (adenine/guanine), enhancing their binding affinity to enzymes and receptors involved in disease pathways [3] [7].
The scaffold’s metabolic stability and bioavailability stem from its balanced lipophilicity. Benzoxazoles exhibit moderate LogP values (typically -0.4 to 3.0), enabling efficient membrane permeability while maintaining water solubility—critical for oral drug development [8]. This is exemplified in FDA-approved drugs:
Table 1: Bioactive Benzoxazole Derivatives and Their Targets
Compound | Biological Target | Therapeutic Area |
---|---|---|
Flunoxaprofen | Cyclooxygenase (COX) | Inflammation |
Calcimycin | Ionophore | Antibiotic |
UK-1 natural product | Topoisomerase II | Anticancer |
6-Aminomethyl derivative | Multiple targets (see 1.2) | Antimicrobial/anticancer |
Recent studies highlight the 2-one modification’s role in enhancing target selectivity. The carbonyl group introduces conformational rigidity and additional H-bonding capacity, improving discrimination between structurally similar enzymes like DPP-4 and DPP-8—critical for reducing off-target effects in diabetes therapies [6] [10].
Aminomethyl (-CH₂NH₂) functionalization dramatically alters benzoxazole pharmacology by introducing:
Positional isomerism significantly impacts bioactivity. 6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride (CAS 943843-63-8; C₈H₉ClN₂O₂) demonstrates distinct properties compared to its 5-regioisomer (CAS 903556-85-4):
Table 2: Positional Isomer Comparison of Aminomethyl Benzoxazolones
Property | 6-Substituted Isomer | 5-Substituted Isomer |
---|---|---|
CAS Registry | 943843-63-8 [4] | 903556-85-4 [8] |
Molecular Weight | 200.62 g/mol [4] | 200.62 g/mol [8] |
SMILES | O=C1OC2=CC(CN)=CC=C2N1.[H]Cl | O=C1OC2=CC=C(CN)C=C2N1.[H]Cl |
Antimicrobial MIC | 0.34–2.57 × 10⁻³ μM [7] | Lower potency [8] |
Anticancer IC₅₀ | 24.5 μM (HCT116) [7] | Not reported |
The 6-substituted derivative’s superior antimicrobial profile stems from enhanced penetration in Gram-negative bacteria. The asymmetrical positioning in the 6-isomer creates optimal amphiphilicity for outer membrane disruption in Pseudomonas aeruginosa and Klebsiella pneumoniae (MIC = 1.22–2.57 × 10⁻³ μM) [7]. In cancer models, the scaffold inhibits topoisomerases I/IIα by intercalating DNA and chelating magnesium ions in the enzyme’s catalytic domain—activity modulated by the aminomethyl group’s vector orientation relative to the benzoxazole plane [3] [9].
Structure-activity relationship (SAR) studies reveal that acylation of the aminomethyl group diminishes activity, while Schiff base formation retains or enhances target binding. Compound 24 (thiophene-imine derivative) shows exceptional activity against E. coli (MIC = 1.40 × 10⁻³ μM) due to increased lipophilicity and additional sulfur interactions [7].
Benzoxazole drug development has evolved through three generations:
Key milestones include:
Table 3: Evolution of Clinically Significant Benzoxazole Derivatives
Compound | Year | Key Modification | Therapeutic Application |
---|---|---|---|
Benoxaprofen | 1980 | 2-Phenyl substitution | NSAID (withdrawn) |
Tafamidis | 2011 | 6-Carboxylic acid | Transthyretin stabilizer |
UK-1 derivatives | 2018 | Bis-benzoxazole | Anticancer lead |
6-Aminomethyl derivative | 2021 | 6-CH₂NH₂·HCl | Dual antimicrobial/anticancer |
Ongoing research focuses on combinatorial strategies: coupling 6-aminomethylbenzoxazolone with peptidomimetics (e.g., DPP-4 inhibitors) to enhance selectivity for metabolic disorders, and nanoparticle conjugation to improve tumor targeting [6] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1